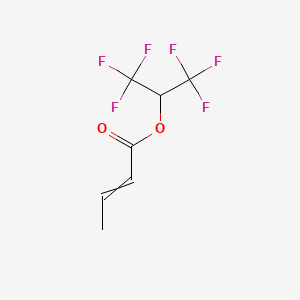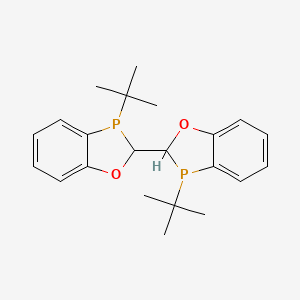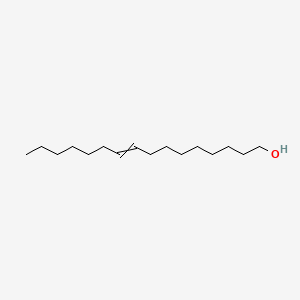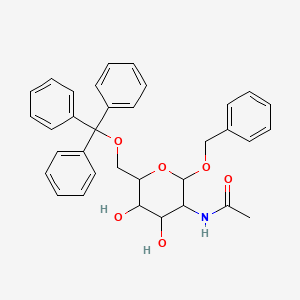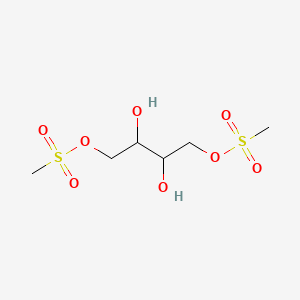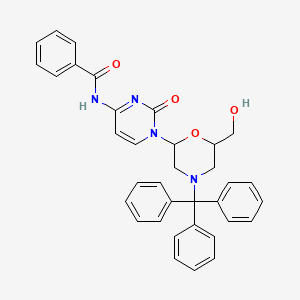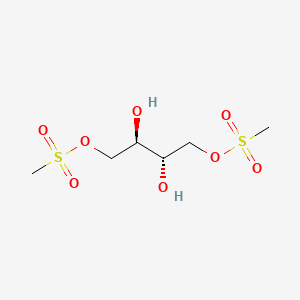
Dimesyl-meso-erythritol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is particularly effective in treating ovarian cancer and is also used as a conditioning agent before allogeneic hematopoietic stem cell transplantation (HSCT) in patients with malignant and non-malignant diseases . The compound works by attaching to the DNA of cancer cells, preventing them from dividing and proliferating .
准备方法
Synthetic Routes and Reaction Conditions
Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .
Industrial Production Methods
In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions
Tresulfan undergoes several types of chemical reactions, including:
Oxidation: Tresulfan can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: Tresulfan can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tresulfan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in chemotherapy for ovarian cancer and as a conditioning agent before HSCT
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
作用机制
Tresulfan is a prodrug that undergoes a pH-dependent conversion to active epoxide compounds. These epoxides alkylate DNA and other biological molecules, leading to stem cell depletion and broad antineoplastic effects . The compound targets rapidly dividing cells, such as cancer cells and bone marrow cells, by attaching to their DNA and preventing cell division .
相似化合物的比较
Similar Compounds
Busulfan: Another alkylating agent used in conditioning regimens before HSCT.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .
属性
CAS 编号 |
13308-13-9 |
|---|---|
分子式 |
C6H14O8S2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+ |
InChI 键 |
YCPOZVAOBBQLRI-OLQVQODUSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O |
规范 SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
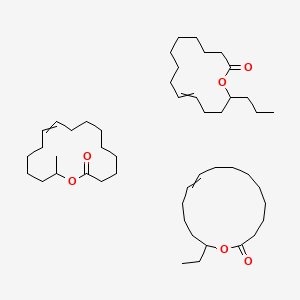
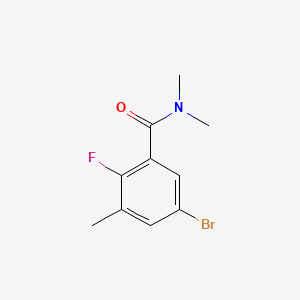
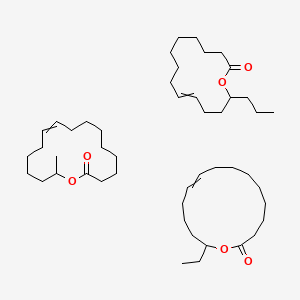
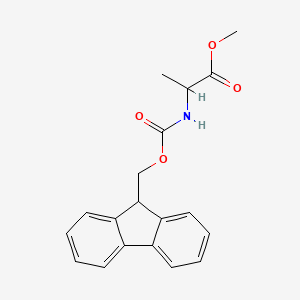
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
